molecular formula C25H32OS3 B12532667 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde CAS No. 705240-03-5

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde

Cat. No.: B12532667
CAS No.: 705240-03-5
M. Wt: 444.7 g/mol
InChI Key: WNWFXFANVPHYSC-UHFFFAOYSA-N
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Description

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two hexyl-substituted thiophene rings and an aldehyde group attached to the central thiophene ring. Thiophene derivatives are known for their diverse applications in organic electronics, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carboxylic acid.

    Reduction: 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-methanol.

    Substitution: 4,5-Bis(5-hexyl-2-thienyl)-3-bromo-thiophene-2-carbaldehyde.

Mechanism of Action

The mechanism of action of 4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. In organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes within a device . In medicinal chemistry, its biological activity may be attributed to its ability to interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(5-hexyl-2-thienyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group. This structure imparts distinct electronic properties, making it a valuable building block for the synthesis of advanced materials with tailored functionalities. Its hexyl substituents enhance solubility in organic solvents, facilitating its use in various applications.

Properties

CAS No.

705240-03-5

Molecular Formula

C25H32OS3

Molecular Weight

444.7 g/mol

IUPAC Name

4,5-bis(5-hexylthiophen-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C25H32OS3/c1-3-5-7-9-11-19-13-15-23(27-19)22-17-21(18-26)29-25(22)24-16-14-20(28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3

InChI Key

WNWFXFANVPHYSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=C(SC(=C2)C=O)C3=CC=C(S3)CCCCCC

Origin of Product

United States

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